Fmoc-HoArg(Pbf)-OH
Description
Significance of Fmoc-Homoarg(Pbf)-OH as a Specialized Chemical Reagent in Synthetic Chemistry and Pharmaceutical Research
Fmoc-Homoarg(Pbf)-OH serves as a fundamental component for creating peptides with specific, predetermined sequences and functions. innospk.com Its primary application is in the synthesis of peptide-based drugs, especially in fields like oncology and immunology, where precise targeting of biological pathways is essential. chemimpex.com The compound's structure includes two key protective groups: the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group and the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. innospk.com The Fmoc group temporarily shields the amino end of the molecule, allowing for controlled, step-by-step addition to a growing peptide chain. innospk.com The Pbf group, on the other hand, protects the reactive guanidino group on the homoarginine side chain, preventing unwanted chemical reactions during synthesis. innospk.comresearchgate.net
The use of the Pbf protecting group for the homoarginine side chain offers a significant advantage by imparting hydrophobicity to the otherwise highly hydrophilic homoarginine, which aids in smoother coupling reactions during peptide synthesis. google.com This dual-protection strategy is critical for the successful synthesis of peptides with enhanced stability and functionality, which are often required for therapeutic applications. innospk.comchemimpex.com Consequently, Fmoc-Homoarg(Pbf)-OH is an indispensable tool for researchers aiming to develop novel drug candidates that can target specific biological pathways and potentially treat a variety of diseases. innospk.com
Role of Non-Canonical Amino Acids in Peptide Engineering and Drug Design
While living organisms primarily use a set of 20 canonical amino acids to build proteins, medicinal chemists are increasingly exploring non-canonical amino acids (ncAAs) to create designer peptides with improved drug-like properties. thedailyscientist.orgnih.govacs.org These "unnatural" amino acids, which can be chemically synthesized or found in some organisms, possess distinct chemical structures and properties that expand the chemical diversity of proteins. thedailyscientist.org The incorporation of ncAAs into peptide sequences is a powerful strategy for enhancing their therapeutic potential. thedailyscientist.orgresearchgate.net
The introduction of ncAAs can lead to several beneficial modifications, including:
Enhanced Stability: Peptides containing ncAAs can exhibit increased resistance to enzymatic degradation, prolonging their circulation time in the body and leading to more sustained therapeutic effects. thedailyscientist.org
Improved Target Specificity: By altering the peptide's structure, ncAAs can increase its binding affinity and specificity for its intended biological target, potentially reducing off-target effects. researchgate.net
Novel Functions: The unique chemical functionalities of ncAAs can be used to create proteins with entirely new structures and functions, opening up new avenues for drug discovery. thedailyscientist.org
Homoarginine, the core of Fmoc-Homoarg(Pbf)-OH, is a non-canonical amino acid that is one methylene (B1212753) group longer than its canonical counterpart, arginine. wikipedia.org This seemingly small structural change can have significant biological implications. For instance, homoarginine can increase the availability of nitric oxide, a crucial signaling molecule in the cardiovascular system, and improve endothelial function. wikipedia.org The synthesis of homoarginine in the body is linked to the kidneys, and its levels have been associated with kidney function and the progression of chronic kidney disease. plos.org By incorporating homoarginine into peptides, researchers can explore these biological activities and design new therapeutic agents.
Historical Context and Evolution of Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)
The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field of peptide chemistry. peptide.compeptide.com This technique, where a peptide is assembled step-by-step while anchored to an insoluble polymer support, simplifies the purification process and allows for the efficient synthesis of long and complex peptides. bachem.comaurigeneservices.com
A key element of SPPS is the use of protecting groups to prevent unwanted side reactions. peptide.com The evolution of these protecting groups has been crucial to the advancement of the technique. Initially, the Boc (tert-butyloxycarbonyl) protecting group was widely used for the temporary protection of the Nα-amino group. bachem.com However, the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) group in 1970 by Carpino and Han offered greater flexibility and milder reaction conditions. peptide.com
The Fmoc/tBu (tert-butyl) protection strategy, developed in 1978, became a widely adopted standard in SPPS. peptide.combachem.com This "orthogonal" protection scheme allows for the selective removal of the base-labile Fmoc group during each cycle of amino acid addition, while the acid-labile side-chain protecting groups (like tBu) remain intact until the final cleavage step. peptide.comaurigeneservices.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGZBRBJANHMLA-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673771 | |
| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401915-53-5, 1159680-21-3 | |
| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-HomoArg(Pbf)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Methodologies for Fmoc Homoarg Pbf Oh
Synthetic Pathways for Fmoc-Homoarg(Pbf)-OH
The synthesis of Fmoc-Homoarg(Pbf)-OH is a multi-step process that begins with a suitable precursor, typically L-lysine, and involves the introduction of the guanidino group, followed by the strategic protection of the α-amino and side-chain functionalities.
The conversion of a lysine (B10760008) residue into a homoarginine residue is achieved through a process known as guanidinylation. This reaction targets the ε-amino group of the lysine side chain. A common method for this transformation is the use of O-methylisourea. nih.govsigmaaldrich.com This reagent reacts specifically with the primary amine of the lysine side chain to form a guanidinium (B1211019) group, thereby extending the side chain by one carbon and converting it into homoarginine. nih.govsigmaaldrich.com The specificity of this reaction is crucial, especially when dealing with complex molecules, as it selectively modifies the intended amino group. nih.gov
Another approach involves the use of N,N'-di-Boc-N"-triflyl-guanidine. google.com This reagent can be used to guanidinylate N-α-Fmoc-lysine. To facilitate this reaction in a solvent like dichloromethane (B109758), the N-α-Fmoc-lysine is first silylated with a reagent such as N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) to enhance its solubility. google.comgoogle.com The subsequent guanidinylation occurs in the same reaction vessel, and the temporary silyl (B83357) groups are removed during the workup process. google.comgoogle.com
The protection of the α-amino group of an amino acid is a fundamental step in peptide synthesis to prevent unwanted reactions during the coupling of subsequent amino acids. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis due to its stability under acidic conditions and its lability under mild basic conditions. wikipedia.org
The guanidino group of arginine and its analogs like homoarginine is highly basic and requires protection during peptide synthesis to prevent side reactions. omizzur.com The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a popular choice for this purpose in Fmoc-based SPPS. rsc.orgadvancedchemtech.com
The Pbf group is favored for several reasons. It is an arylsulfonyl-based protecting group that effectively shields the reactive guanidine (B92328) function. google.comchempep.com Crucially, the Pbf group is highly acid-labile, meaning it can be removed under the acidic conditions typically used for the final cleavage of the peptide from the solid support, such as with trifluoroacetic acid (TFA). advancedchemtech.comchempep.com At the same time, it remains stable under the basic conditions (e.g., piperidine (B6355638) in DMF) used for the removal of the temporary N-α-Fmoc group during each cycle of peptide elongation. chempep.com This orthogonality is a key requirement for successful SPPS. The bulky nature of the Pbf group also helps to increase the solubility of the protected amino acid in organic solvents commonly used in peptide synthesis. omizzur.com
Fmoc-Homoarg(Pbf)-OH is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols. alfa-chemistry.com The Pbf protecting group is stable to the repeated treatments with 20% piperidine in DMF used for Fmoc deprotection. chempep.com During the final step of peptide synthesis, the Pbf group is efficiently cleaved by strong acids like TFA, often in the presence of scavengers to prevent side reactions. chempep.comthermofisher.com While the removal of Pbf is generally efficient, peptides containing multiple arginine or homoarginine residues may require extended cleavage times to ensure complete deprotection. nih.govbiotage.com
While Pbf is a widely used protecting group for the homoarginine side chain, several alternatives exist, each with its own set of advantages and disadvantages. These alternatives have been more extensively studied for arginine but are applicable to homoarginine as well.
| Protecting Group | Key Features | Cleavage Conditions |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High acid lability, good scavenger efficiency, reduces tryptophan alkylation. peptide.compeptide.com | TFA, typically 1-4 hours. thermofisher.comnih.gov |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | More acid labile than Mtr, but less so than Pbf. peptide.com | TFA, can require longer times than Pbf, especially with multiple Arg residues. thermofisher.com |
| Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Less acid labile than Pmc and Pbf, can be difficult to remove completely. thermofisher.compeptide.com | Stronger acid conditions or prolonged TFA treatment. thermofisher.com |
| Tos (Tosyl) | Used in Boc chemistry, requires harsh cleavage conditions. peptide.compeptide.com | HF (Hydrogen Fluoride). peptide.com |
| (Boc)2 (Di-tert-butoxycarbonyl) | Cleaved by TFA, an alternative to sulfonyl-based groups. nih.gov | TFA-H2O (95:5) at room temperature for 1 hour. nih.gov |
The choice of protecting group can significantly impact the efficiency and purity of the final peptide. Pbf is generally preferred in modern Fmoc SPPS due to its high lability in TFA, which minimizes the risk of side reactions on sensitive residues that can occur with prolonged acid exposure. peptide.compeptide.com For instance, the use of Pbf over Pmc has been shown to result in higher yields of the desired peptide and less alkylation of tryptophan residues during cleavage. peptide.com Other protecting groups like Mtr are now less commonly used due to the harsher conditions required for their removal. thermofisher.com
Side Chain Protection with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
Rationale for Pbf as a Protecting Group for Homoarginine's Guanidine Moiety
Optimized Reaction Conditions and Parameters for Synthesis
The choice of solvent in Fmoc-SPPS is critical as it affects resin swelling, reagent solubility, and reaction kinetics. Traditionally, hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) have been the standard. acs.orgtandfonline.com However, due to their reproductive toxicity and environmental concerns, a significant shift towards "green" alternatives is underway. tandfonline.combachem.com
Green solvents are selected based on their lower environmental impact, safety profile, and sustainability. Some promising alternatives to traditional solvents in SPPS include:
2-Methyltetrahydrofuran (2-MeTHF) : A bio-based solvent that has shown good performance in coupling reactions. acs.org
Ethyl Acetate (EtOAc) : Often used in binary mixtures, for example with dimethyl sulfoxide (B87167) (DMSO), to mimic the properties of DMF. bachem.com
Cyclopentyl methyl ether (CPME) : An environmentally friendlier alternative to DMF. acs.org
γ-Valerolactone : Can replace DMF for the Fmoc removal step. acs.org
N-Butylpyrrolidinone (NBP) : An excellent alternative to DMF, though its higher viscosity can sometimes impair the penetration of the coupling cocktail into the resin. researchgate.netrsc.org
The use of binary or even ternary solvent mixtures allows for the fine-tuning of solvent properties like polarity and viscosity to optimize different steps of the SPPS process. bachem.com For instance, mixtures of DMSO with EtOAc, 1,3-dioxolane (B20135) (DOL), or 2-MeTHF have been identified as viable, less toxic alternatives to DMF. bachem.com While greener solvents can sometimes lead to lower yields or higher impurity levels without process optimization, adjustments in other parameters can often compensate for these challenges. tandfonline.com
| Solvent | Classification | Key Considerations in SPPS |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional/Hazardous | Excellent solubilizing properties but reprotoxic. acs.orgbachem.com |
| N-Methyl-2-pyrrolidone (NMP) | Traditional/Hazardous | Similar to DMF, also classified as a Substance of Very High Concern (SVHC). tandfonline.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Can be used for coupling, washing, and Fmoc removal, sometimes in combination with other green solvents like EtOAc. acs.org |
| N-Butylpyrrolidinone (NBP) | Green Alternative | Effective replacement for DMF, but viscosity may need to be managed, for instance by elevating the temperature. researchgate.netrsc.org |
| Binary Mixtures (e.g., DMSO/EtOAc) | Green Approach | Allows for fine-tuning of solvent properties to match those of traditional solvents. bachem.com |
Temperature is a critical parameter in peptide coupling reactions. While many SPPS protocols are conducted at ambient temperature, elevating the temperature can offer significant advantages, particularly for difficult couplings involving sterically hindered amino acids like Fmoc-Homoarg(Pbf)-OH. google.com
Increasing the reaction temperature can speed up the coupling reaction. rsc.org For example, when using a viscous solvent like NBP, heating to 45°C can reduce the viscosity, thereby improving the penetration of the coupling reagents into the resin and accelerating the coupling itself. researchgate.netrsc.org Microwave-assisted SPPS (MW-SPPS) utilizes even higher temperatures, such as 90°C, to dramatically decrease reaction times. unifi.itacs.org
However, higher temperatures can also increase the risk of side reactions, most notably racemization. nih.gov Therefore, a balance must be struck. For instance, in the synthesis of Fmoc-L-homopropargylglycine-OH, running the reaction at 0°C improved the enantiomeric excess (ee) to 99%, although with a lower yield due to slower conversion. nih.gov The choice of coupling reagents also plays a role, as some, like the DIC/Oxyma Pure system, are stable at elevated temperatures. unifi.itacs.org
| Temperature Range | Application | Advantages | Potential Drawbacks |
|---|---|---|---|
| 0°C | Sensitive couplings | Minimizes racemization. nih.gov | Slower reaction rates, potentially lower yields. nih.gov |
| Ambient Temperature | Standard SPPS | Convenient, generally low risk of side reactions. google.com | May be too slow for difficult couplings. |
| 45°C | With viscous solvents (e.g., NBP) | Reduces solvent viscosity, increases reaction speed. researchgate.netrsc.org | Slightly increased risk of side reactions. |
| 90°C (Microwave) | Accelerated SPPS | Dramatically reduces synthesis time. unifi.itacs.org | Requires stable coupling reagents, careful optimization to avoid degradation and side reactions. unifi.itacs.org |
The molar ratios of the Fmoc-amino acid, coupling reagents, and base are crucial for achieving high coupling efficiency while minimizing waste and side reactions. Typically, an excess of the Fmoc-amino acid and coupling reagents relative to the free amino groups on the resin is used to drive the reaction to completion.
For the incorporation of the bulky and expensive Fmoc-Homoarg(Pbf)-OH, optimization of stoichiometry is particularly important. unifi.it Research has shown that even with a challenging amino acid like Fmoc-Arg(Pbf)-OH, using excesses as low as 1.75 equivalents of the amino acid, 1.8 equivalents of DIC, and 1.5 equivalents of OxymaPure can be effective, especially when combined with optimized temperature and in-situ activation. researchgate.netrsc.org In another example, a mixture of 2 equivalents of Fmoc-Arg(Pbf)-OH with 1 equivalent each of HOBt and DIC in NMP achieved a coupling efficiency of over 99% in a single step. google.com
In automated MW-SPPS, a single coupling with 2.5 equivalents of Fmoc-L-Har(Pbf)-OH, DIC, and Oxyma Pure at 90°C was found to be highly efficient. acs.org The stoichiometry can also be influenced by the specific coupling reagents used. For instance, when using T3P, a molar ratio of 1:1.5 to 1:3 of T3P to the amino acid is common. jpt.com It is important to avoid a large excess of certain reagents like HBTU and TBTU, as they can react with the unprotected N-terminus of the peptide, blocking further chain elongation. peptide.com
| Fmoc-Amino Acid (equiv.) | Coupling Reagent (equiv.) | Additive (equiv.) | Base (equiv.) | Context/Reference |
|---|---|---|---|---|
| 1.75 | 1.8 (DIC) | 1.5 (OxymaPure) | - | For Fmoc-Arg(Pbf)-OH in NBP at 45°C. researchgate.netrsc.org |
| 2 | 1 (DIC) | 1 (HOBt) | - | For Fmoc-Arg(Pbf)-OH in NMP at ambient temperature. google.com |
| 2.5 | 2.5 (DIC) | 2.5 (Oxyma Pure) | - | MW-SPPS at 90°C. acs.org |
| 10 | 9.5 (HATU) | - | 3 | Manual batch synthesis. rsc.org |
In-situ activation involves the pre-mixing of the Fmoc-amino acid with a coupling reagent and an additive just before its addition to the resin-bound peptide. This strategy generates a highly reactive species, typically an active ester, which then rapidly acylates the free N-terminal amine of the peptide chain. This method is generally preferred as it is fast, efficient, and minimizes side reactions.
A variety of coupling reagents are used for in-situ activation, often categorized as phosphonium (B103445) or aminium/uronium salts. Common examples include:
Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), almost always used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to form the active ester and suppress racemization. peptide.combachem.com The DIC/OxymaPure system is particularly noted for its safety, low cost, and stability at high temperatures. unifi.itacs.org
Uronium/Aminium Salts : Reagents like HBTU, TBTU, and HATU are highly efficient. peptide.com HATU, which forms a highly reactive OAt ester, is considered one of the most effective coupling reagents, especially for difficult couplings. bachem.com
Phosphonium Salts : PyBOP and PyAOP are also very effective, with PyAOP being particularly useful for coupling N-methylated amino acids. peptide.com
A specific strategy for incorporating Fmoc-Arg(Pbf)-OH involves dissolving the amino acid and OxymaPure in the solvent, adding this mixture to the resin, and then adding the DIC in portions. researchgate.netrsc.org Another approach involves generating Fmoc-amino acid chlorides in-situ using bis(trichloromethyl)carbonate (BTC), which has proven effective for difficult couplings, including those with N-alkylated amino acids. researchgate.netresearchgate.net
Incorporation of Fmoc Homoarg Pbf Oh in Solid Phase Peptide Synthesis Spps
General Principles of Fmoc-SPPS and Its Orthogonality
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence while the C-terminus is anchored to an insoluble polymer support. powdersystems.com The most prevalent strategy, Fmoc-SPPS, relies on a system of orthogonal protecting groups to ensure that the correct bonds are formed in the correct sequence. powdersystems.compeptide.com
The core principle of orthogonality in Fmoc-SPPS lies in the use of two distinct classes of protecting groups that can be removed under different chemical conditions. peptide.combiosynth.com
Temporary α-Amino Protection: The Fmoc group protects the N-terminal α-amino group of the incoming amino acid. chempep.com It is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.comuci.edu This deprotection step exposes the free amine, making it available for coupling with the carboxyl group of the next Fmoc-protected amino acid in the sequence. powdersystems.com
Permanent Side-Chain Protection: The reactive side chains of most amino acids must be protected throughout the synthesis to prevent unwanted side reactions. In the Fmoc/tBu strategy, these side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group. acs.orgiris-biotech.de The Pbf group used for the guanidinium (B1211019) side chain of arginine and homoarginine falls into this category. chempep.com These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide's release from the resin using a strong acid, most commonly trifluoroacetic acid (TFA). chempep.com
This orthogonal scheme ensures that the side-chain protecting groups remain intact during the repetitive cycles of Nα-Fmoc deprotection, allowing for the controlled, directional elongation of the peptide chain. peptide.com The final step involves a single strong acid treatment to cleave the completed peptide from the solid support and remove all side-chain protecting groups, yielding the crude peptide.
Table 1: Orthogonal Protection Scheme in Fmoc-SPPS
| Protecting Group | Protected Functionality | Stability Conditions | Cleavage Conditions |
| Fmoc | α-Amino Group | Acidic, Mildly Basic | 20% Piperidine in DMF |
| Pbf | Guanidinium Side Chain (Homoarginine) | Basic | Strong Acid (e.g., TFA) |
| tBu, Trt, Boc | Various Side Chains (e.g., Asp, Cys, Trp) | Basic | Strong Acid (e.g., TFA) |
This robust and versatile methodology has made Fmoc-SPPS the preferred method for synthesizing a wide array of peptides, including those containing modifications and non-standard residues like homoarginine. nih.gov
Challenges and Optimization in Coupling Fmoc-Homoarg(Pbf)-OH
While the incorporation of Fmoc-Homoarg(Pbf)-OH generally follows standard protocols, its structural similarity to Fmoc-Arg(Pbf)-OH means it shares similar challenges, primarily arising from the bulky Pbf group and the inherent reactivity of the activated amino acid.
The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, while effective at protecting the guanidinium function, is sterically demanding. chempep.com This bulkiness can impede the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain, especially in sterically crowded sequences or during the synthesis of long peptides where the resin-bound peptide itself can create a sterically hindered environment. This can lead to incomplete or slow coupling reactions, resulting in deletion sequences where the intended amino acid is missing from the final product.
To overcome this, several strategies are employed:
Optimized Coupling Reagents: Utilizing highly efficient coupling reagents can enhance the rate of acylation. Carbodiimide-based activators like N,N'-diisopropylcarbodiimide (DIC) combined with an additive such as OxymaPure (ethyl cyanohydroxyiminoacetate) are often effective. rsc.orgacs.org For particularly difficult couplings, more potent uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be necessary. csic.es
Increased Equivalents and Reaction Time: Using a higher excess of the Fmoc-Homoarg(Pbf)-OH and the coupling reagents, along with extending the reaction time, can help drive the reaction to completion. acs.org In some protocols, a "double coupling" is performed, where the coupling step is repeated with a fresh portion of reagents to ensure quantitative acylation of the free amine. csic.es
Solvent Choice: The choice of solvent can impact reaction efficiency. While DMF is standard, alternative solvents like N-Methyl-2-pyrrolidone (NMP) or greener options like N-butylpyrrolidone (NBP) have been explored to improve resin swelling and reagent solubility, which can facilitate coupling. rsc.orgnih.gov
A significant side reaction during the incorporation of arginine and its analogues is the formation of a δ-lactam. csic.es This occurs when the activated carboxylic acid of Fmoc-Arg(Pbf)-OH or Fmoc-Homoarg(Pbf)-OH undergoes an intramolecular cyclization by reacting with its own side-chain guanidinium group. This side reaction is particularly problematic as it consumes the activated amino acid, forming an inactive species that cannot be incorporated into the peptide chain. This leads to lower yields and the generation of deletion peptides (des-Arg or des-Har sequences). rsc.orgcsic.es
Research into the coupling of Fmoc-Arg(Pbf)-OH has shown that this side reaction is exacerbated by prolonged activation times and elevated temperatures. csic.es Strategies to minimize δ-lactam formation include:
In Situ Activation: Activating the amino acid directly in the presence of the resin-bound peptide (in situ) minimizes the time the activated species exists free in solution, thereby reducing the opportunity for intramolecular cyclization. rsc.orgcsic.es
Controlled Temperature: While higher temperatures can speed up coupling, they can also accelerate δ-lactam formation. Careful control of the reaction temperature is crucial. csic.es
Choice of Protecting Group: While Pbf is standard, alternative protecting groups for the arginine side chain have been developed. For instance, the nitro (NO2) protecting group has been shown to prevent δ-lactam formation. researchgate.net
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the efficiency of difficult couplings. acs.org The application of microwave energy can significantly reduce reaction times for both the deprotection and coupling steps. nih.govacs.org
For the incorporation of sterically hindered residues like Fmoc-Homoarg(Pbf)-OH, microwave irradiation can enhance coupling efficiency by:
Increasing Reaction Kinetics: Microwave energy increases the kinetic energy of the molecules, leading to faster reaction rates and allowing couplings to be completed in minutes rather than hours.
Improving Reagent Penetration: The heating effect can reduce the viscosity of the solvent and improve the swelling of the resin matrix, facilitating better penetration of reagents to the reactive sites. rsc.org
Studies on the synthesis of eptifibatide, a peptide containing homoarginine, have demonstrated that MW-SPPS protocols using DIC/OxymaPure at elevated temperatures (up to 90°C) can successfully incorporate Fmoc-Har(Pbf)-OH with high efficiency and purity, even on a multigram scale. acs.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Coupling for Fmoc-Har(Pbf)-OH
| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |
| Coupling Time | Hours (e.g., 1-4 hours) | Minutes (e.g., 5-30 minutes) |
| Temperature | Room Temperature | Elevated (e.g., 75-90°C) |
| Efficiency | May require double coupling or high excess of reagents for difficult sequences. | Generally higher efficiency, reduces need for double coupling. |
| Side Reactions | Risk of δ-lactam formation with prolonged activation. | Reduced reaction time can minimize some side reactions, but temperature must be controlled. |
Synthesizing peptides with multiple arginine or homoarginine residues, or sequences known to aggregate, presents significant challenges. nih.gov Arginine-rich peptides are particularly prone to incomplete synthesis due to the cumulative steric hindrance and potential for side reactions.
Advanced strategies to address these "difficult sequences" include:
Backbone Protection: Introducing backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at specific residues can disrupt inter- and intra-chain hydrogen bonding, which is a primary cause of peptide aggregation on the resin. nih.gov This keeps the peptide chain solvated and accessible for subsequent coupling reactions.
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,Mepro)-OH) can introduce a "kink" into the peptide backbone, effectively breaking up the secondary structures that lead to aggregation. csic.es
Chaotropic Agents and Special Solvents: The addition of chaotropic agents or the use of solvent mixtures (e.g., NMP/DMSO) can help to disrupt aggregation and improve the solubility of the growing peptide chain. nih.gov
Microwave-Assisted SPPS for Enhanced Incorporation
Deprotection Strategies for Fmoc-Homoarg(Pbf)-OH in SPPS
The deprotection of Fmoc-Homoarg(Pbf)-OH occurs in two distinct, orthogonal stages, which is fundamental to the Fmoc-SPPS strategy.
Nα-Fmoc Group Removal: The temporary Fmoc group is removed at every cycle of the synthesis. This is achieved by treating the peptide-resin with a solution of a secondary amine base, typically 20% piperidine in DMF. uci.edu The mechanism involves a base-catalyzed β-elimination. The resulting dibenzofulvene byproduct is scavenged by the piperidine to prevent it from reacting with the newly liberated N-terminal amine. peptide.com This step is typically fast, often completed within minutes, especially when aided by microwave energy. uci.edu
Side-Chain Pbf Group and Final Cleavage: After the full peptide sequence has been assembled, the final step is the global deprotection of all side-chain protecting groups and the simultaneous cleavage of the peptide from the solid support. For the Pbf group on the homoarginine side chain, this requires treatment with a strong acid cocktail. A common and effective mixture is TFA/H₂O/triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.
Trifluoroacetic Acid (TFA): The strong acid that cleaves the Pbf group and the linker attaching the peptide to the resin.
Scavengers (e.g., TIS, H₂O, EDT): These nucleophilic reagents are crucial for trapping the highly reactive cationic species (like the t-butyl cation) that are generated during the cleavage of the protecting groups. Without scavengers, these cations could cause irreversible modification of sensitive amino acid residues such as tryptophan, methionine, or tyrosine.
While the Pbf group is significantly more acid-labile than older protecting groups like Mtr, complete removal can still require 1-2 hours, and potentially longer for peptides containing multiple Arg(Pbf) or Har(Pbf) residues. nih.gov The choice of scavengers should be tailored to the peptide's composition; for instance, peptides containing tryptophan benefit from using Fmoc-Trp(Boc)-OH during synthesis to prevent side reactions during the final cleavage step.
Cleavage of Pbf Group with Strong Acids (e.g., TFA)
Once the peptide sequence is fully assembled, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups. In the context of Fmoc-Homoarg(Pbf)-OH, the acid-labile Pbf group is cleaved during this process. chempep.com Strong acids, most commonly trifluoroacetic acid (TFA), are used for this global deprotection. chempep.comsigmaaldrich.com
The Pbf group is designed to be stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids like TFA. chempep.com The cleavage cocktail typically consists of a high concentration of TFA (e.g., 95%), along with scavengers to trap the reactive cationic species generated from the cleavage of the protecting groups and the resin linker. sigmaaldrich.comthermofisher.com These carbocations can otherwise lead to unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and tyrosine. sigmaaldrich.com Common scavengers include water, triisopropylsilane (TIPS), and thioanisole. sigmaaldrich.comvapourtec.com
The time required for complete Pbf removal can vary depending on the peptide sequence, particularly the number of arginine (or homoarginine) residues. While cleavage is often complete within a few hours, sequences with multiple Arg(Pbf) residues may require longer reaction times to ensure complete deprotection. nih.govthermofisher.com The efficiency of Pbf removal compared to other sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) has been noted, with Pbf generally showing faster deprotection kinetics. nih.govpeptide.com
Table 2: Typical TFA Cleavage Cocktails for Pbf Deprotection
| Reagent Cocktail | Composition | Application Notes | Reference |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose, non-malodorous cocktail suitable for most sequences, especially when Boc-protected Trp is used. | sigmaaldrich.com |
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A more potent universal cleavage mixture, recommended for complex peptides or those containing Cys. | sigmaaldrich.com |
| TFA/DCM | 1:1 | Can be used, but may require longer times for complete Pbf removal. | nih.gov |
This table provides examples of common cleavage cocktails. The optimal choice depends on the specific peptide's amino acid composition.
Orthogonal Deprotection Schemes in Multi-functional Peptide Synthesis
The true power of the Fmoc/tBu strategy lies in its orthogonality, which allows for the synthesis of complex, multi-functional peptides. iris-biotech.depeptide.com Orthogonal protection schemes involve the use of multiple classes of protecting groups, each of which can be removed under specific conditions without affecting the others. sigmaaldrich.com This enables selective modifications at different positions within a peptide, such as side-chain cyclization, branching, or the attachment of labels like fluorophores or biotin. researchgate.net
In a peptide containing Fmoc-Homoarg(Pbf)-OH, the Fmoc group is labile to bases, and the Pbf group is labile to strong acids. chempep.com This forms the primary orthogonal pair. For more complex syntheses, additional protecting groups can be introduced that are cleaved under different conditions. For example, an allyloxycarbonyl (Alloc) group can be used to protect a lysine (B10760008) side-chain. The Alloc group is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of Pbf cleavage but can be selectively removed using a palladium catalyst. researchgate.net This allows for specific modification of the lysine side-chain while the rest of the peptide remains protected.
Similarly, other protecting groups like the monomethoxytrityl (Mmt) or the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group can be used to protect amino or carboxyl functions. peptide.comsigmaaldrich.com These are typically removed under mildly acidic or hydrazinolytic conditions, respectively, adding further layers of orthogonality to the synthetic strategy. sigmaaldrich.com The careful selection of these orthogonal protecting groups is crucial to prevent premature deprotection and side reactions during the synthesis of complex peptides. researchgate.net
Table 3: Examples of Orthogonal Protecting Groups in Fmoc SPPS
| Protecting Group | Abbreviation | Labile To | Stable To | Typical Use | Reference |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Acid | Nα-amino protection | genscript.com |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Base | Side-chain protection (e.g., Lys, His, Trp) | iris-biotech.deresearchgate.net |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., TFA) | Base | Side-chain protection (Arg, hArg) | nih.govchempep.com |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Acid, Base | Orthogonal side-chain protection | researchgate.net |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Acid, Base | Orthogonal side-chain protection | sigmaaldrich.com |
| Monomethoxytrityl | Mmt | Mild Acid (e.g., 1% TFA in DCM) | Base | Orthogonal side-chain protection | peptide.com |
Automation in Fmoc-Homoarg(Pbf)-OH Incorporating SPPS
The principles of Fmoc-based SPPS, including the incorporation of derivatives like Fmoc-Homoarg(Pbf)-OH, are highly amenable to automation. altabioscience.comnih.gov Automated peptide synthesizers have become standard tools in both academic and industrial research, enabling the rapid and reliable production of peptides. nih.gov These instruments perform the repetitive cycles of deprotection, washing, coupling, and capping with high precision, minimizing manual errors and increasing throughput. chempep.com
The incorporation of Fmoc-Homoarg(Pbf)-OH in automated synthesis protocols is generally straightforward and follows the same procedures as for standard proteinogenic amino acids like Fmoc-Arg(Pbf)-OH. sigmaaldrich.comalfa-chemistry.com The synthesizer is programmed to deliver the necessary reagents—piperidine for deprotection, the Fmoc-amino acid and activation reagents for coupling, and various wash solvents—in a precisely controlled sequence. Modern synthesizers, including those that utilize microwave energy to accelerate coupling and deprotection steps, can significantly reduce synthesis times. chempep.comnih.gov For instance, microwave-assisted SPPS can enhance the incorporation of sterically hindered residues and improve yields. chempep.comnih.gov
Challenges in automated synthesis can arise, particularly with "difficult sequences" prone to aggregation. However, the compatibility of Fmoc-Homoarg(Pbf)-OH with standard Fmoc-SPPS protocols and automated platforms makes it a versatile building block for the routine synthesis of homoarginine-containing peptides. altabioscience.comchempep.com The development of alternative "green" solvents for SPPS, such as N-butylpyrrolidinone (NBP), and optimized protocols for challenging couplings, further expands the capabilities of automated synthesis incorporating modified residues like Fmoc-Homoarg(Pbf)-OH. rsc.orgresearchgate.net
Advanced Applications of Homoarginine Containing Peptides in Research
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, the strategic replacement of arginine with homoarginine has led to the development of peptides with improved pharmacological profiles. This substitution, facilitated by Fmoc-Homoarg(Pbf)-OH, allows for the creation of more stable and potent therapeutic candidates. ozonespecialities.inrsc.orgresearchgate.net
The synthesis of therapeutic peptides often involves the use of protected amino acids like Fmoc-Homoarg(Pbf)-OH to build complex peptide chains. ozonespecialities.inindiamart.com The resulting homoarginine-containing peptides have shown promise in various therapeutic areas. For instance, the replacement of arginine with homoarginine in opioid peptides has been explored to design biologically active peptides with increased resistance to degradation by enzymes like trypsin. nih.gov This modification can lead to peptides with enhanced stability and prolonged a longer plasma half-life, which is a desirable characteristic for many therapeutic peptides. rsc.orgnih.gov Studies on apelin analogues, for example, have demonstrated that incorporating homoarginine can lead to metabolically stable peptides with potential applications in cardiovascular disease. rsc.orgnih.gov
Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and deliver various molecular cargoes into cells. mdpi.comnih.gov Arginine-rich sequences are a common feature of many CPPs, as the guanidinium (B1211019) group of arginine plays a crucial role in their cell-penetrating ability. nih.govmdpi.comresearchgate.net The substitution of arginine with homoarginine in CPPs has been investigated as a strategy to enhance their properties. The longer side chain of homoarginine, while maintaining the critical guanidinium group, can influence the peptide's interaction with the cell membrane. kyoto-u.ac.jp Research has shown that this substitution can lead to CPPs with comparable or even improved delivery efficacy for various cargos, including proteins and nucleic acid complexes. kyoto-u.ac.jp This suggests that Fmoc-Homoarg(Pbf)-OH is a valuable tool for synthesizing novel CPPs with potentially enhanced therapeutic delivery capabilities. nih.gov
Table 1: Impact of Homoarginine Substitution on Peptide Activity
| Peptide Class | Original Amino Acid | Substituted Amino Acid | Observed Impact on Biological Activity | Reference |
|---|---|---|---|---|
| Opioid Peptides | Arginine | Homoarginine | Potential for increased resistance to degradation while maintaining biological activity. | nih.gov |
| Apelin Analogues | Arginine | Homoarginine | Enhanced metabolic stability and potent receptor activation. | rsc.orgnih.gov |
| Corticotrophin Peptides | Arginine | Homoarginine | Slight reduction in steroidogenic and lipolytic activity. | ru.nl |
| Antimicrobial Peptides | Arginine | Homoarginine | Increased proteolytic stability, though antimicrobial activity may be slightly decreased in some cases. | mdpi.com |
A key advantage of incorporating homoarginine into peptide sequences is the enhanced resistance to enzymatic degradation, particularly by trypsin and trypsin-like enzymes. mdpi.comindiamart.comuzh.ch These enzymes typically cleave peptide bonds at the carboxyl side of arginine and lysine (B10760008) residues. The structural difference in the homoarginine side chain hinders this enzymatic action. nih.govfrontierspartnerships.org Studies have shown that peptide bonds formed by the carboxyl group of homoarginine are significantly more stable to trypsin digestion. nih.gov This increased metabolic stability translates to a longer half-life in biological systems, a critical factor for the development of effective peptide-based drugs. rsc.orgnih.gov For instance, apelin analogues containing homoarginine have demonstrated a significantly increased plasma half-life compared to their native counterparts. rsc.orgnih.gov This resistance to degradation makes Fmoc-Homoarg(Pbf)-OH an essential reagent for designing peptides with improved pharmacokinetic properties.
Structural Alterations in Peptides and Their Impact on Biological Activity
Chemical Biology and Peptide Engineering
Beyond its applications in medicinal chemistry, Fmoc-Homoarg(Pbf)-OH is a valuable tool in the broader fields of chemical biology and peptide engineering. ozonespecialities.in The ability to introduce homoarginine at specific positions within a peptide sequence allows researchers to probe and manipulate biological systems with greater precision. The incorporation of this non-canonical amino acid facilitates the creation of peptides with novel functions and properties, expanding the toolkit available for studying complex biological processes. ozonespecialities.inrsc.org These engineered peptides can be used as molecular probes to investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. apnbiotech.com The enhanced stability of homoarginine-containing peptides also makes them ideal for applications requiring robust and long-lasting biological activity.
Incorporation of Non-Canonical Amino Acids for Functional Studies
The site-specific incorporation of non-canonical amino acids is a powerful strategy for probing the structure-function relationships of peptides and proteins. nih.gov Fmoc-Homoarg(Pbf)-OH is the key reagent used to introduce homoarginine into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). alfa-chemistry.comsigmaaldrich-jp.com As homoarginine is not one of the 20 proteinogenic amino acids, its presence in a peptide is a deliberate modification designed to alter its biological and physical properties.
Researchers utilize this incorporation for several key functional studies:
Receptor Binding: By replacing a native arginine residue with homoarginine, scientists can investigate the importance of the side chain's length and the precise positioning of the terminal guanidinium group for receptor interaction. unipd.it
Enzymatic Stability: The modified structure of homoarginine can affect the peptide's susceptibility to cleavage by proteases like trypsin, which typically recognizes arginine and lysine. This can enhance the peptide's half-life in biological systems.
Conformational Effects: The longer side chain of homoarginine can influence the local secondary structure of the peptide, potentially stabilizing or destabilizing conformations such as α-helices or β-turns, which are often crucial for biological activity. unipd.it
The process is analogous to the incorporation of other standard protected amino acids, making it compatible with automated peptide synthesizers and established protocols. chempep.comrsc.org The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group effectively protects the reactive guanidinium side chain during synthesis and is readily removed during the final acid-mediated cleavage from the resin. chempep.com
Peptide Libraries and Screening
Peptide libraries are vast collections of different peptide sequences that can be rapidly screened for specific biological activities, such as binding to a target protein or inhibiting an enzyme. The "split-and-pool" synthesis method is a common technique for creating one-bead-one-compound libraries, and it is fully compatible with Fmoc-amino acids like Fmoc-Homoarg(Pbf)-OH. rsc.org
In this context, Fmoc-Homoarg(Pbf)-OH can be used as one of the building blocks at a specific position in the peptide sequence. This allows for the creation of a diverse library where a subset of the peptides contains homoarginine. Subsequent screening of the library can identify "hits"—peptides with high affinity or activity. The presence of homoarginine in these active sequences can provide valuable information:
It can indicate that a longer, more flexible basic side chain is preferred at that position for optimal activity.
It can lead to the discovery of peptides with novel functions or improved properties compared to their all-natural counterparts.
The synthesis and screening of such libraries are instrumental in the early phases of drug discovery, helping to identify lead compounds for further development. rsc.orguzh.ch
Bioconjugation Applications
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, such as a peptide. Peptides containing homoarginine can be used in bioconjugation to create more complex and functional molecules. smolecule.comchemimpex.com After the peptide is synthesized using Fmoc-Homoarg(Pbf)-OH and fully deprotected, the homoarginine residue's guanidinium group can participate in specific interactions or be a site for further chemical modification, although this is less common than using the amino group of lysine or the thiol of cysteine.
Improve Solubility: The cationic nature of the guanidinium group can enhance the water solubility of hydrophobic molecules. chempep.com
Enhance Cellular Uptake: The structural similarity to arginine allows some homoarginine-containing peptides to act as cell-penetrating peptides (CPPs), facilitating the transport of conjugated cargo across cell membranes. chempep.com
The unique structure of the homoarginine side chain, made possible by the use of Fmoc-Homoarg(Pbf)-OH in synthesis, offers a tool to fine-tune the characteristics of bioconjugates for therapeutic or diagnostic purposes. chemimpex.com
Role of Homoarginine in Peptide Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. googleapis.com Substituting natural amino acids with non-canonical ones like homoarginine is a classic SAR strategy. The use of Fmoc-Homoarg(Pbf)-OH enables the precise replacement of arginine or other residues with homoarginine to dissect its contribution to peptide function. unipd.it
Research findings have demonstrated the significant impact of this substitution:
Parathyroid Hormone (PTH) Analogues: In studies on analogues of PTH(1-11), replacing certain residues with homoarginine (using Fmoc-Har(Pbf)-OH in the synthesis) revealed that the guanidinium group at the C-terminus plays a specific role in binding to the PTH1 receptor. unipd.it The altered spacing provided by the homoarginine side chain can fine-tune this interaction.
Neuropilin-1 (NRP-1) Ligands: In SAR studies of peptidic ligands for NRP-1, a receptor involved in angiogenesis, peptides containing homoarginine were synthesized to evaluate their inhibitory effect on protein-protein interactions. researchgate.net One study showed that modifying a parent peptide sequence with homoarginine resulted in a specific activity profile, highlighting the importance of the side chain's structure for receptor binding. researchgate.net
These studies underscore how the single extra methylene (B1212753) group in homoarginine compared to arginine can alter a peptide's conformational flexibility, hydrogen bonding capacity, and charge distribution, thereby significantly impacting its biological activity.
Table 1: Research Findings on Homoarginine (hArg) in SAR Studies
| Peptide/Ligand | Modification | Key Finding | Reference |
|---|---|---|---|
| PTH(1-11) Analogue | Incorporation of Homoarginine (Har) at C-terminus | The guanidinium group in the C-terminal position was found to have a specific and important role in binding to the PTH1R receptor. | unipd.it |
| NRP-1 Ligand | Synthesis of branched peptides with hArg (H-Lys(hArg)-Dab-Oic-Arg-OH) | Demonstrated a specific inhibitory activity (IC50 = 2.3 µM) on the VEGF-A165/NRP-1 complex, contributing to the understanding of structural requirements for binding. | researchgate.net |
Site-Specific Modification and Functionalization of Peptides
The incorporation of homoarginine using Fmoc-Homoarg(Pbf)-OH provides a unique chemical handle for the site-specific modification of peptides. While the guanidinium group itself is highly basic and less reactive than other functional groups under many conditions, its unique properties and location can be exploited.
Methods for functionalization include:
Enzymatic Modification: The altered side chain may serve as a substrate for specific enzymes that are not active on arginine, allowing for targeted post-translational modification in a research context.
Directed Chemical Ligation: The unique structural and electronic properties of the homoarginine side chain can influence the reactivity of adjacent functional groups, potentially enabling regioselective chemical ligation strategies.
Chelator Attachment: In the design of metallopeptides, the longer side chain of homoarginine could act as a unique spacer element, positioning a metal-chelating moiety (attached elsewhere in the peptide) for specific structural or functional roles. The synthesis of such complex molecules often relies on the stepwise assembly provided by Fmoc-SPPS. sigmaaldrich-jp.com
This ability to introduce a specific, non-natural functional group allows for the construction of peptides with tailored properties for advanced research applications, including the development of probes and catalysts.
Diagnostic Tool Development
Peptides containing homoarginine, synthesized using Fmoc-Homoarg(Pbf)-OH, are being explored for the development of novel diagnostic tools. chemimpex.comraybiotech.com The unique binding properties and enhanced stability of these peptides make them attractive candidates for molecular probes and imaging agents.
Targeted Imaging Agents: A peptide designed to bind with high affinity and specificity to a biomarker on the surface of cancer cells can be synthesized with homoarginine to optimize this binding. This peptide can then be conjugated to an imaging agent (e.g., a fluorophore or a radioisotope via a chelator like DOTA). sigmaaldrich-jp.comozonespecialities.in The resulting probe can be used in techniques like PET scanning or fluorescence imaging to detect and locate tumors. The inclusion of homoarginine can improve the agent's affinity, specificity, and pharmacokinetic profile. chemimpex.com
Diagnostic Assays: Homoarginine-containing peptides can be used as capture agents in diagnostic assays like ELISA. Immobilized on a surface, they can selectively bind to a target analyte from a biological sample (e.g., blood or urine), allowing for its detection and quantification. The enhanced stability of these peptides can lead to more robust and reliable assays.
The development of these tools relies on the ability to precisely synthesize peptides with these non-canonical residues, a process for which Fmoc-Homoarg(Pbf)-OH is an essential reagent. alfa-chemistry.comchemimpex.com
Table 2: Properties of Fmoc-Homoarg(Pbf)-OH
| Property | Value | Reference |
|---|---|---|
| Synonym | N-α-Fmoc-N-G-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine | |
| CAS Number | 1159680-21-3 | apnbiotech.com |
| Molecular Formula | C₃₅H₄₂N₄O₇S | chemimpex.comapnbiotech.com |
| Molecular Weight | 662.80 g/mol | apnbiotech.com |
| Appearance | White to off-white powder | chemimpex.comapnbiotech.com |
| Primary Application | Incorporation of homoarginine in Fmoc solid-phase peptide synthesis (SPPS) | alfa-chemistry.comsigmaaldrich-jp.com |
Analytical and Quality Control Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-Homoarg(Pbf)-OH and for monitoring the progress of solid-phase peptide synthesis (SPPS). rsc.orgplos.org The purity of commercial batches of Fmoc-Homoarg(Pbf)-OH is typically determined by HPLC, with suppliers often guaranteeing a purity of ≥95.0% or higher. anaspec.com
In the context of SPPS, analytical reverse-phase HPLC (RP-HPLC) is employed to monitor the efficiency of coupling reactions. csic.es For instance, researchers have used RP-HPLC to analyze the supernatant of coupling reactions to detect the formation of byproducts, such as δ-lactam, which can occur during the incorporation of arginine derivatives. csic.es The progress of Fmoc deprotection can also be monitored by HPLC, where the disappearance of the Fmoc-protected amino acid peak and the appearance of the deprotected product and dibenzofulvene (DBF) peaks are tracked over time. nih.gov A study optimized Fmoc deprotection conditions by monitoring the kinetics of the reaction of Fmoc-Arg(Pbf)-OH with sodium hydroxide (B78521) in a methanol/water mixture using HPLC. nih.govacs.org
Table 1: Representative HPLC Purity Specifications for Fmoc-Homoarg(Pbf)-OH
| Supplier/Source | Purity Specification (by HPLC) |
| Sigma-Aldrich | ≥95.0% (a/a) |
| Anaspec | ≥95% (Peak Area) anaspec.com |
| VWR | 97% vwr.com |
| Xi'an HDM Biotech Co., Ltd. | 98% lookchem.com |
Mass Spectrometry (MS) for Product Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and identity of Fmoc-Homoarg(Pbf)-OH and peptides containing this residue. Electrospray ionization (ESI) is a commonly used ionization technique for these analyses. rsc.orgnih.gov
High-resolution mass spectrometry provides exact mass measurements, which helps to confirm the elemental composition of the synthesized compound. rsc.org For example, ESI-Q-TOF (Quadrupole Time-of-Flight) mass spectrometers are used for the analysis of peptides containing Fmoc-protected amino acids. rsc.org In a study characterizing dipeptide isomers, ESI-ion-trap tandem mass spectrometry (ESI-IT-MS/MS or MSn) was used to differentiate between isomeric pairs of Fmoc-protected dipeptides based on their fragmentation patterns. nih.gov The fragmentation of the protonated molecule [M+H]+ and the deprotonated molecule [M-H]- can provide structural information and confirm the sequence of amino acids in a peptide. nih.gov
Table 2: Mass Spectrometry Data for Fmoc-Homoarg(Pbf)-OH
| Property | Value | Source |
| Molecular Weight | 662.8 g/mol | anaspec.com |
| Exact Mass | 662.277 Da | alfa-chemistry.com |
| Molecular Formula | C35H42N4O7S | lookchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of Fmoc-Homoarg(Pbf)-OH. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to confirm the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgnih.gov
While specific NMR data for Fmoc-Homoarg(Pbf)-OH is not extensively detailed in the provided results, the general approach involves assigning the observed chemical shifts to the corresponding nuclei in the molecule's structure. For the related compound Fmoc-L-Arg(Pbf)-OH, a specification for the proton NMR spectrum is that it "Conforms to Structure," indicating that the experimental spectrum matches the expected pattern for the molecule. avantorsciences.com In research involving the synthesis of peptides, 2D NMR techniques such as COSY, HSQC, and HMBC are often used to assist in the complete assignment of all NMR signals. nih.gov The use of isotopically labeled versions, such as Fmoc-Arg(Pbf)-OH-¹³C₆,¹⁵N₄, is particularly valuable for NMR studies of peptide and protein structures. chempep.com
Quantification of Synthetic Peptide Concentrations
The quantification of peptides containing Fmoc-Homoarg(Pbf)-OH, particularly when immobilized on a biomaterial, can be achieved by leveraging the properties of the Fmoc protecting group. nih.govacs.org A facile method involves the base-catalyzed deprotection of the Fmoc group, which releases dibenzofulvene (DBF). nih.govacs.org This released DBF is stoichiometric to the amount of peptide and can be quantified in solution using UV-Vis spectroscopy or HPLC. acs.orgmdpi.com
The concentration of the peptide is calculated by measuring the concentration of the released DBF. acs.org This method avoids the challenges associated with direct surface analysis techniques. acs.org The UV absorbance of the dibenzofulvene-piperidine adduct, formed during standard Fmoc deprotection in SPPS, is measured at specific wavelengths (e.g., 289 nm and 301 nm) to determine the loading of the Fmoc-protected amino acid onto the resin support. mdpi.com This same principle can be applied to quantify peptide concentrations on various materials. nih.govacs.org
Future Directions and Emerging Research Areas
Computational Chemistry Approaches for Design and Prediction
Computational chemistry is becoming an indispensable tool in peptide science. For Fmoc-Homoarg(Pbf)-OH, these approaches offer powerful methods for predicting and understanding its behavior in peptide synthesis.
Predictive Modeling of Synthesis Outcomes: Deep learning models are being developed to forecast the efficiency of Fmoc deprotection and to minimize aggregation during solid-phase peptide synthesis (SPPS). amidetech.com These models analyze vast datasets from synthesis experiments to predict outcomes with high accuracy, often with less than 6% error. amidetech.com By mapping the structural representations of amino acids and peptide sequences to experimental parameters, researchers can anticipate and mitigate challenges in the synthesis process. amidetech.com
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are employed to investigate the interactions between peptides containing homoarginine derivatives and their biological targets. acs.org For instance, simulations have been used to study the binding of 26RFa peptide analogues, which include homoarginine, to the QRFPR receptor. acs.org These computational studies provide insights into the structural basis of ligand-receptor interactions, guiding the design of more potent and selective therapeutic peptides. acs.org
Green Chemistry Advancements in Fmoc-Homoarg(Pbf)-OH Synthesis and SPPS
The principles of green chemistry are increasingly being applied to the synthesis of peptides, aiming to reduce the environmental impact of these processes. Research in this area focuses on finding safer solvents and more efficient reaction conditions.
A significant challenge in SPPS is the use of hazardous solvents like N,N-dimethylformamide (DMF). Recent studies have explored N-butylpyrrolidinone (NBP) as a greener alternative. rsc.orgcsic.es However, the high viscosity of NBP can hinder the coupling efficiency of bulky amino acids like Fmoc-Arg(Pbf)-OH, a close structural relative of Fmoc-Homoarg(Pbf)-OH. rsc.orgcsic.es To overcome this, researchers have developed optimized protocols that involve in situ activation and controlled heating to 45°C. rsc.orgcsic.es This approach not only improves the coupling yield but also minimizes the formation of unwanted byproducts. rsc.orgcsic.es
| Parameter | Conventional Method (DMF) | Green Method (NBP) |
| Solvent | N,N-dimethylformamide (DMF) | N-butylpyrrolidinone (NBP) |
| Key Challenge | Hazardous nature of DMF | High viscosity of NBP |
| Optimized Condition | Standard coupling protocols | In situ activation at 45°C |
| Coupling Reagents | DIC, OxymaPure | DIC, OxymaPure |
| Benefit | Established and widely used | Reduced environmental hazard |
Scalability and Industrial Applications of Fmoc-Homoarg(Pbf)-OH Chemistry
The transition from laboratory-scale synthesis to industrial production of peptides containing Fmoc-Homoarg(Pbf)-OH presents unique challenges and opportunities. The demand for therapeutic peptides is a major driver for developing scalable and efficient manufacturing processes.
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a key technology for accelerating peptide synthesis. acs.org This technique has been successfully applied to the scalable synthesis of eptifibatide, a peptide therapeutic where homoarginine can be incorporated. acs.orgapnbiotech.com The use of MW-SPPS, combined with optimized protecting group strategies and automated synthesizers, allows for the production of multi-kilogram quantities of complex peptides under cGMP conditions. acs.org The selection of appropriate protecting groups, such as the 4-methoxytrityl (Mmt) group for cysteine, is crucial for ensuring high yields and purity in the final product. acs.org
Novel Applications of Homoarginine in Advanced Biomaterials and Nanotechnology
The unique properties of homoarginine are being harnessed in the development of advanced biomaterials and nanotechnologies with a wide range of potential medical applications.
Enhanced Drug Delivery: Peptides rich in arginine and its analogues, like homoarginine, are known as cell-penetrating peptides (CPPs). chempep.com These peptides can facilitate the transport of various cargo, including nanoparticles and drugs, across cell membranes. dovepress.com This property is particularly valuable for delivering therapeutics to challenging targets, such as the central nervous system. dovepress.com
Biomimetic Materials: The incorporation of unnatural amino acids like homoarginine into proteins allows for the engineering of biomaterials that can mimic natural cellular environments. researchgate.net This approach is promising for tissue engineering, where the goal is to create scaffolds that can support and guide tissue regeneration. researchgate.netnumberanalytics.com
Nanoparticle Functionalization: Gold nanoparticles (AuNPs) are being explored for various biomedical applications, including imaging and therapy. dovepress.com Functionalizing AuNPs with peptides containing homoarginine can improve their delivery to specific tissues and enhance their therapeutic efficacy. dovepress.com Nanotechnology platforms, such as solid lipid nanoparticles and nanoemulsions, can also improve the bioavailability and stability of compounds incorporated into these advanced materials. nih.gov
Q & A
Basic Research Questions
Q. What are the key protecting groups in Fmoc-Homoarg(Pbf)-OH, and how do they influence peptide synthesis?
- Answer : Fmoc-Homoarg(Pbf)-OH contains two critical protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) : Temporarily protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling stepwise elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF) .
- Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : Protects the guanidine side chain of homoarginine, preventing undesired side reactions during coupling. Pbf is acid-labile and removed during final cleavage (e.g., with TFA) .
Q. What solvent systems and coupling conditions optimize the incorporation of Fmoc-Homoarg(Pbf)-OH in SPPS?
- Answer :
- Methodological Note : Elevated temperatures (e.g., 60°C) improve coupling efficiency for bulky residues like homoarginine but may require reduced reaction times to minimize epimerization .
Q. How can researchers assess the purity and enantiomeric integrity of Fmoc-Homoarg(Pbf)-OH?
- Answer :
- Purity : Use reversed-phase HPLC (≥99% purity threshold) with UV detection at 220–280 nm. C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) are standard .
- Enantiomeric Purity : Chiral HPLC or capillary electrophoresis to confirm ≥99.8% enantiomeric excess (critical for avoiding diastereomer formation) .
- QC Data : Cross-validate with mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation .
Advanced Research Questions
Q. How can researchers mitigate diketopiperazine (DKP) formation during synthesis of arginine-rich sequences using Fmoc-Homoarg(Pbf)-OH?
- Answer : DKP formation occurs via intramolecular cyclization, especially in sequences with consecutive arginine/homoarginine residues. Mitigation strategies include:
- Pseudoproline Modifications : Introduce pseudoproline dipeptides (e.g., Ser(Ψ(Me,Me)pro)) to disrupt β-sheet formation and reduce aggregation .
- Coupling Additives : Use 0.1 M HOAt or 2% v/v DMSO to improve solvation .
- Stepwise Monitoring : Employ real-time FTIR or inline UV monitoring to detect incomplete couplings early .
Q. What methodological considerations are critical when integrating pseudoproline modifications with Fmoc-Homoarg(Pbf)-OH?
- Answer : Pseudoprolines improve solubility and reduce aggregation but require:
- Selective Deprotection : Use TFA/water (95:5) for acid-sensitive pseudoprolines while retaining Pbf protection .
- Sequential Assembly : Position pseudoprolines upstream of homoarginine residues to minimize steric hindrance .
- Validation : Confirm pseudoproline stability under coupling conditions (e.g., 45°C in NBP) via LC-MS .
Q. How should researchers resolve contradictions in reported coupling efficiencies of Fmoc-Homoarg(Pbf)-OH under varying temperatures?
- Solvent Effects : NBP reduces viscosity at high temps, improving reagent diffusion .
- Analytical Methods : Studies using MALDI-TOF may overlook low-abundance byproducts compared to HPLC-MS .
- Resolution Strategy :
Replicate conditions from conflicting studies (e.g., solvent, coupling agents).
Compare side-product profiles using high-resolution MS.
Optimize protocols for specific sequences (e.g., high temps for hydrophobic regions, lower temps for aggregation-prone segments) .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
